2-Methyl-2-(phenylsulfanyl)-1-propanol
Description
2-Methyl-2-(phenylsulfanyl)-1-propanol is a sulfur-containing secondary alcohol characterized by a propanol backbone with a methyl group and a phenylsulfanyl (S-C₆H₅) substituent at the C2 position. The phenylsulfanyl group introduces unique electronic and steric properties, distinguishing it from oxygenated analogs like 2-methyl-1-phenyl-2-propanol .
Properties
CAS No. |
66164-89-4 |
|---|---|
Molecular Formula |
C10H14OS |
Molecular Weight |
182.28 g/mol |
IUPAC Name |
2-methyl-2-phenylsulfanylpropan-1-ol |
InChI |
InChI=1S/C10H14OS/c1-10(2,8-11)12-9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3 |
InChI Key |
YUNCOVFGMWIWSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)SC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between 2-methyl-2-(phenylsulfanyl)-1-propanol and related compounds:
Key Observations :
- Sulfur vs. Oxygen: The phenylsulfanyl group in the target compound replaces the oxygen atom found in 2-methyl-1-phenyl-2-propanol, likely reducing polarity and increasing lipophilicity. This could influence solubility and biological activity .
- Steric Effects: The tertiary alcohol configuration in 2-methyl-1-phenyl-2-propanol contrasts with the secondary alcohol in the target compound, affecting reactivity in nucleophilic substitutions .
- Substituent Position: 1-(4-Methylphenyl)-1-propanol has a primary alcohol and a para-methyl group, making it less sterically hindered than the sulfur-containing analog .
Functional and Application Comparisons
Reactivity and Stability
- This compound: The sulfur atom may enhance stability against oxidation compared to oxygen analogs but could participate in thiol-disulfide exchange reactions under specific conditions.
Physical Properties
- Boiling Points and Solubility: Isobutanol, a simple branched alcohol, has a boiling point of 108°C and high water solubility due to its small size. In contrast, the bulky phenyl groups in 2-methyl-1-phenyl-2-propanol and the target compound likely reduce water solubility .
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